molecular formula C6H8N2O2 B180710 3,5-Dimethoxypyridazine CAS No. 2096-20-0

3,5-Dimethoxypyridazine

Cat. No.: B180710
CAS No.: 2096-20-0
M. Wt: 140.14 g/mol
InChI Key: JTMOTKXYVAQITD-UHFFFAOYSA-N
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Description

3,5-Dimethoxypyridazine is an organic compound with the molecular formula C6H8N2O2. It belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of methoxy groups at positions 3 and 5 of the pyridazine ring imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxypyridazine typically involves the methoxylation of pyridazine derivatives. One common method is the reaction of 3,5-dichloropyridazine with sodium methoxide, resulting in the substitution of chlorine atoms with methoxy groups . The reaction is usually carried out in a solvent such as methanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxypyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Dimethoxypyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethoxypyridazine involves its interaction with various molecular targets. The methoxy groups enhance its ability to participate in hydrogen bonding and other intermolecular interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

    3,5-Dichloropyridazine: A precursor in the synthesis of 3,5-Dimethoxypyridazine.

    3,5-Diaminopyridazine: Another derivative with different functional groups.

    3,5-Dinitropyridazine: Known for its energetic properties

Uniqueness: this compound is unique due to the presence of methoxy groups, which impart distinct chemical and physical properties. These properties make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,5-dimethoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-9-5-3-6(10-2)8-7-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMOTKXYVAQITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291765
Record name 3,5-dimethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096-20-0
Record name 2096-20-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77857
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-dimethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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